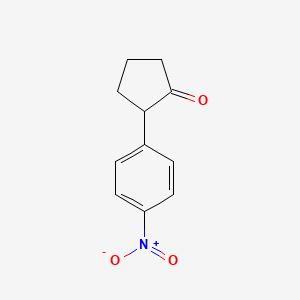

Cyclopentanone, 2-(4-nitrophenyl)-

Description

Contextualization within Organic Chemistry

In the realm of organic chemistry, the synthesis of functionalized carbocycles is a cornerstone of molecular construction. Substituted cyclopentanones, in particular, are significant structural motifs found in numerous natural products and pharmaceutically active compounds. The introduction of an aryl group at the 2-position of the cyclopentanone (B42830) ring, especially one bearing a nitro functionality, provides a reactive handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of both the phenyl ring and the adjacent carbonyl group, opening up avenues for diverse synthetic applications.

The primary route to a closely related precursor, 2-(4-nitrobenzylidene)cyclopentanone, involves the Claisen-Schmidt condensation of cyclopentanone with 4-nitrobenzaldehyde (B150856). This reaction is a classic example of base-catalyzed aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Significance in Advanced Synthetic Methodologies and Chemical Research

The significance of Cyclopentanone, 2-(4-nitrophenyl)- and its unsaturated precursor, 2-(4-nitrobenzylidene)cyclopentanone, lies in their utility as key intermediates in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product, offering advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Research has demonstrated that 2-(4-nitrobenzylidene)cyclopentanone is a valuable substrate for the synthesis of a variety of heterocyclic compounds, including pyran, pyridine (B92270), and thiophene (B33073) derivatives. researchgate.netscirp.orgscirp.org These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The ability to access these complex structures from a relatively simple starting material underscores the importance of 2-(4-nitrophenyl)-cyclopentanone and its derivatives in the development of novel synthetic methodologies.

Overview of Current Research Trajectories and Future Directions

Current research involving derivatives of Cyclopentanone, 2-(4-nitrophenyl)- is largely focused on the synthesis of novel heterocyclic compounds and the evaluation of their biological activities. scirp.org For instance, pyran and pyridine derivatives synthesized from 2-(4-nitrobenzylidene)cyclopentanone have been investigated for their potential antitumor properties. scirp.org

Future research is likely to continue exploring the synthetic utility of this compound and its analogues. This could involve the development of new multicomponent reactions, the synthesis of more complex and diverse molecular architectures, and the exploration of their applications in materials science and medicinal chemistry. Furthermore, there is potential for the development of enantioselective methods for the synthesis of chiral 2-aryl cycloalkanones, which would provide access to enantiomerically pure compounds for pharmacological evaluation. acs.org

Detailed Research Findings

The following table summarizes the synthesis of various biologically active compounds starting from 2-(4-nitrobenzylidene)cyclopentanone, the unsaturated precursor to Cyclopentanone, 2-(4-nitrophenyl)-.

| Starting Material | Reactants | Product | Significance/Application |

|---|---|---|---|

| 2-(4-nitrobenzylidene)cyclopentanone | Malononitrile (B47326) | 2-Amino-4-(4-nitrophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile | Precursor to biologically active pyran derivatives. scirp.orgscirp.org |

| 2-(4-nitrobenzylidene)cyclopentanone | Malononitrile, Ammonium (B1175870) acetate (B1210297) | 2-Amino-4-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile | Investigated for potential antitumor activity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-11-3-1-2-10(11)8-4-6-9(7-5-8)12(14)15/h4-7,10H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTWWEYDXOXZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cyclopentanone, 2 4 Nitrophenyl and Its Derivatives

Classical and Contemporary Synthesis Approaches

The construction of the 2-(4-nitrophenyl)cyclopentanone framework and its derivatives can be achieved through a variety of established and modern synthetic protocols. These methods range from direct arylations to classic condensation reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Direct Synthesis Routes via Cyclopentanone (B42830) and Nitroaromatic Precursors

The direct α-arylation of cyclopentanone with a suitable 4-nitrophenyl electrophile is a primary strategy for the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. These reactions typically involve the coupling of an enolate or enamine of cyclopentanone with an aryl halide, such as 1-bromo-4-nitrobenzene.

A significant challenge in the direct α-arylation of ketones is the propensity for competitive side reactions, including self-aldol condensation of the starting ketone and multiple arylations leading to di- and tri-substituted products. To address these issues, specialized catalytic systems have been developed. For instance, the use of palladium catalysts in conjunction with specific ligands and bases can promote the desired mono-α-arylation with high selectivity. One effective approach involves a palladium/enamine cooperative catalysis, which has been shown to successfully mediate the direct mono-α-C-H arylation of cyclopentanones with a broad range of aryl bromides. While specific examples for the synthesis of 2-(4-nitrophenyl)cyclopentanone are not extensively detailed in publicly available literature, the general applicability of these methods suggests their utility for this specific transformation.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Ketones

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 69-93 | For Suzuki-Miyaura coupling of thiophene (B33073) derivatives, adaptable for cyclopentanone. nih.gov |

| PdCl₂(PPh₃)₂ / PPh₃ | - | 1,4-Dioxane | Boiling | - | Selective for bromo-group in cross-coupling reactions. nih.gov |

| Pd(OAc)₂ | K₂CO₃ | Dimethyl Sulfoxide | 120 | 93 | For synthesis of 4-nitrotriphenylamine, demonstrating reactivity of p-nitrobromobenzene. |

Note: The yields and conditions are for analogous reactions and serve as a reference.

Aldol (B89426) Condensation Reactions for Derivatization

The carbonyl group and the acidic α-hydrogens of 2-(4-nitrophenyl)cyclopentanone make it an ideal substrate for aldol condensation reactions, a classic method for forming carbon-carbon bonds and introducing molecular complexity. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst, is particularly relevant for the derivatization of this compound. libretexts.org

This methodology can be employed to synthesize α,α'-bis(benzylidene)cyclopentanone derivatives. For instance, the reaction of cyclopentanone with substituted benzaldehydes, including nitrobenzaldehydes, in the presence of catalysts like potassium fluoride (B91410) on alumina (B75360) or molecular sieves, has been reported to produce the corresponding bis(benzylidene)cycloalkanones in good yields. researchgate.net Although these examples start from cyclopentanone itself, the same principle applies to the derivatization of 2-(4-nitrophenyl)cyclopentanone, where the remaining α-hydrogens can react with aromatic aldehydes to afford highly conjugated systems. These products are of interest due to their potential biological activities and applications as precursors for conducting polymers. kpi.ua

Table 2: Claisen-Schmidt Condensation of Cycloalkanones with Aromatic Aldehydes

| Cycloalkanone | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Cyclopentanone | Benzaldehyde | KF/Alumina | Methanol (reflux) | 93 | researchgate.net |

| Cyclohexanone (B45756) | p-Chlorobenzaldehyde | KF/Molecular Sieve | Methanol (reflux) | 90 | researchgate.net |

| Cyclopentanone | 4-Chloro-3-nitrobenzaldehyde | - | Acetic Acid | 90 | kpi.ua |

Mannich Reaction-Based Syntheses

The Mannich reaction provides another versatile route for the functionalization of 2-(4-nitrophenyl)cyclopentanone. This three-component condensation of a compound with an active hydrogen (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine yields a β-amino-ketone, known as a Mannich base. nih.gov These products are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including cytotoxic properties against cancer cell lines. nih.govnih.gov

Reactions Involving Methacryloyl Dimers

Information regarding the specific reactions of 2-(4-nitrophenyl)cyclopentanone with methacryloyl dimers is not extensively covered in the reviewed literature. However, the α,β-unsaturated carbonyl system present in methacryloyl dimers makes them potential Michael acceptors. nih.govwikipedia.orgnih.gov The enolate of 2-(4-nitrophenyl)cyclopentanone could, in principle, act as a Michael donor, leading to the formation of a new carbon-carbon bond through a conjugate addition reaction. masterorganicchemistry.comyoutube.com This would result in the formation of a more complex adduct, although the specific conditions and outcomes for such a reaction would require experimental investigation.

Advanced Synthetic Techniques

To overcome the limitations of classical methods and to access novel molecular architectures, advanced synthetic strategies such as multicomponent reactions are being increasingly explored for the derivatization of ketones like 2-(4-nitrophenyl)cyclopentanone.

Multicomponent Reactions (MCRs) in Derivatization Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Various MCRs have been developed for the synthesis of complex heterocyclic systems from simple carbonyl compounds. nih.govmdpi.com

For instance, MCRs involving ketones, aldehydes, and nitrogen sources like amidines or hexamethyldisilazane (B44280) under microwave irradiation have been used to synthesize substituted pyrimidines and pyridines. nih.govorganic-chemistry.orgnih.gov While direct applications to 2-(4-nitrophenyl)cyclopentanone are not explicitly reported, the versatility of these methods suggests their potential for constructing novel heterocyclic derivatives fused to or substituted with the 2-(4-nitrophenyl)cyclopentanone moiety. An unprecedented three-component reaction involving an enal, an arylidene oxazolone, and an N-heterocyclic carbene (NHC) has been reported to yield fully substituted cyclopentanone derivatives, highlighting the potential of MCRs in generating complex cyclopentane-based structures. rsc.org The development of such strategies for the derivatization of 2-(4-nitrophenyl)cyclopentanone could open up new avenues for the synthesis of novel compounds with interesting properties.

Retrosynthetic Analysis Pathways for Cyclopentanone, 2-(4-nitrophenyl)- Frameworks

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. fiveable.meyoutube.com

For Cyclopentanone, 2-(4-nitrophenyl)- , the most logical primary disconnection is the C-C bond between the cyclopentanone ring (at the α-carbon) and the 4-nitrophenyl group.

Disconnection 1: C(α)-Aryl Bond

This disconnection (Path A in the diagram below) breaks the molecule into a cyclopentanone synthon and a 4-nitrophenyl synthon.

Target Molecule: Cyclopentanone, 2-(4-nitrophenyl)-

Disconnection: The bond between C2 of the cyclopentanone and C1 of the phenyl ring.

Synthons:

A cyclopentanone enolate (or equivalent nucleophile) (d-synthon).

A 4-nitrophenyl cation (or equivalent electrophile) (a-synthon).

Synthetic Equivalents:

For the nucleophile: Cyclopentanone itself (to form an enolate with a base like LDA), or a pre-formed cyclopentanone enamine.

For the electrophile: 4-Fluoronitrobenzene or 4-chloronitrobenzene (for Nucleophilic Aromatic Substitution, SNAr) or a 4-nitrophenyldiazonium salt. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed using 4-bromonitrobenzene or 4-iodonitrobenzene.

This leads to a forward synthesis involving the reaction of cyclopentanone with a suitable base to form the enolate, followed by reaction with an activated 4-nitroaryl halide.

Disconnection 2: Utilizing Umpolung Strategy

An alternative retrosynthetic approach (Path B) utilizes the concept of Umpolung. youtube.com Here, the polarity of the synthons is reversed.

Target Molecule: Cyclopentanone, 2-(4-nitrophenyl)-

Disconnection: The bond between C2 of the cyclopentanone and C1 of the phenyl ring.

Synthons (Umpolung):

An electrophilic α-cyclopentanone cation (a-synthon).

A nucleophilic 4-nitrophenyl anion (d-synthon).

Synthetic Equivalents:

For the electrophile: 2-Halocyclopentanone (e.g., 2-bromocyclopentanone).

For the nucleophile: A 4-nitrophenyl organometallic reagent, such as a Grignard reagent (4-nitrophenylmagnesium bromide) or an organolithium reagent.

The forward synthesis would involve the reaction of 2-bromocyclopentanone (B1279250) with a pre-formed 4-nitrophenyl organometallic reagent.

Disconnection 3: Ring Formation (Intramolecular Reaction)

A more complex retrosynthesis would involve disconnecting the cyclopentanone ring itself. For instance, a 1,5-dicarbonyl compound could be a precursor via an intramolecular aldol condensation. A disconnection of the C1-C5 bond of a suitable acyclic precursor could lead to simpler starting materials. For example, 6-(4-nitrophenyl)-hexan-2,6-dione could cyclize via an intramolecular aldol reaction to form an enone intermediate, which could then be reduced to the target molecule. This approach is generally more suited for constructing the ring system itself rather than for α-arylation.

The most direct and common retrosynthetic pathway is the C(α)-Aryl bond disconnection, which aligns with well-established methods for the α-arylation of ketones.

(Illustrative diagram, not generated)

Reaction Mechanisms and Mechanistic Organic Chemistry Studies of Cyclopentanone, 2 4 Nitrophenyl

Detailed Reaction Pathways

The presence of both a cyclopentanone (B42830) ring and a nitrophenyl group in 2-(4-nitrophenyl)cyclopentanone gives rise to a rich and varied reactivity profile. The following sections explore specific reaction mechanisms where this compound or its derivatives play a key role.

The Role of the Nitro Group in Enhancing Reactivity and Stereoselectivity

The nitro group (–NO₂) is a powerful electron-withdrawing group, significantly influencing the reactivity of the 2-(4-nitrophenyl)cyclopentanone scaffold. nih.govwikipedia.org Its strong inductive and resonance effects decrease the electron density of the aromatic ring and, by extension, the entire molecule. nih.gov This electronic influence is crucial in various reactions.

The electron-withdrawing nature of the nitro group makes the adjacent C-H bonds more acidic, facilitating the formation of enolates under basic conditions. wikipedia.org This enhanced acidity is a key factor in reactions where the enolate acts as a nucleophile. Furthermore, the nitro group can stabilize anionic intermediates, which is a critical aspect of many reaction mechanisms. nih.gov

In the context of stereoselectivity, the nitro group can play a significant role in directing the approach of reagents. Its steric bulk and electronic properties can influence the facial selectivity of attacks on the cyclopentanone ring, leading to the preferential formation of one stereoisomer over another. This is particularly important in asymmetric syntheses where controlling the three-dimensional arrangement of atoms is paramount.

Stereochemical Outcomes in Asymmetric Syntheses and Diastereomer Formation

The asymmetric synthesis of functionalized cyclopentanones is a significant area of research, and the 2-(4-nitrophenyl)cyclopentanone framework serves as a valuable model for studying stereochemical control. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like medicinal chemistry.

In the synthesis of chiral cyclopentanone derivatives, the stereochemical outcome is often determined by the catalyst and reaction conditions employed. For instance, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates can yield γ-benzoyloxy cycloalkenones with high levels of enantioselectivity. rsc.org These products can then be converted into a variety of substituted cycloalkenones.

The formation of diastereomers is also a key consideration, especially when multiple stereocenters are created in a single reaction. The relative orientation of substituents on the cyclopentanone ring is influenced by thermodynamic and kinetic factors. For example, in multicatalytic cascade reactions that form α-hydroxycyclopentanones, high enantioselectivities and moderate diastereoselectivities can be achieved. nih.gov

Oxidation and Reduction Mechanisms Involving the Cyclopentanone, 2-(4-nitrophenyl)- Scaffold

The oxidation and reduction of the 2-(4-nitrophenyl)cyclopentanone scaffold can target either the cyclopentanone moiety or the nitro group.

Oxidation: The oxidation of cyclopentanone itself typically involves the formation of an enolate followed by reaction with an oxidizing agent. The presence of the 4-nitrophenyl group can influence the regioselectivity of enolate formation. Low-temperature oxidation studies on cyclopentanone have shown that the initial reaction often involves the elimination of a hydroperoxyl radical (HO₂) to form cyclopentenone. nih.gov In the case of 2-(4-nitrophenyl)cyclopentanone, oxidative cyclization of related structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, proceeds through intramolecular nucleophilic cyclization followed by oxidation of the aniline (B41778) moiety. acs.org

Reduction: The reduction of the nitro group is a common transformation in organic synthesis, often leading to the corresponding amine. wikipedia.org This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like tin or iron in acidic media. The resulting aminophenyl derivative is a versatile intermediate for further functionalization. For instance, the catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) to 2,4-diaminophenylhydrazine has been demonstrated using palladium nanoparticles. nih.gov The reduction of the cyclopentanone carbonyl group to a hydroxyl group can also be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance posed by the 2-(4-nitrophenyl) substituent.

Umpolung Reactivity and Stetter Reaction Mechanisms

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.orgchemeurope.com In the context of aldehydes, which are typically electrophilic at the carbonyl carbon, umpolung strategies can render this carbon nucleophilic. The Stetter reaction is a prime example of this principle. wikipedia.orgchemeurope.comorganic-chemistry.org

The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgchemeurope.comorganic-chemistry.org While 2-(4-nitrophenyl)cyclopentanone itself is not the aldehyde, the principles of the Stetter reaction are relevant to its synthesis and subsequent transformations. For example, a Stetter reaction could be used to construct the 1,4-dicarbonyl precursor to a cyclopentenone, which could then be derivatized to 2-(4-nitrophenyl)cyclopentanone.

The mechanism of the Stetter reaction begins with the addition of the nucleophilic catalyst (e.g., a thiazolium ylide) to the aldehyde, forming a Breslow intermediate. irapa.org This intermediate, after rearrangement, acts as a nucleophile and adds to the Michael acceptor. chemeurope.com Subsequent steps regenerate the catalyst and yield the 1,4-dicarbonyl product. chemeurope.com The efficiency of the Stetter reaction can be influenced by the electronic nature of the aldehyde and the Michael acceptor.

Investigation of Favorskii-like Rearrangements and Oxyallyl Intermediates

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.orgslideshare.net The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org A variation known as the quasi-Favorskii rearrangement occurs when enolate formation is not possible. harvard.edu

While a direct Favorskii rearrangement of 2-(4-nitrophenyl)cyclopentanone would require prior α-halogenation, the study of such rearrangements in related systems provides valuable mechanistic insights. The electron-withdrawing nitro group would likely influence the stability of the carbanion intermediate formed upon opening of the cyclopropanone ring. wikipedia.org

Oxyallyl cations are reactive intermediates that can participate in cycloaddition reactions, particularly [3+2] and [4+3] cycloadditions. nih.gov These cations can be generated from various precursors, including α,α'-dihalo ketones. The presence of substituents on the oxyallyl system can influence its reactivity and the stereochemical outcome of the cycloaddition. The 4-nitrophenyl group, if incorporated into an oxyallyl system derived from a derivative of 2-(4-nitrophenyl)cyclopentanone, would exert a strong electronic effect on the intermediate's stability and reactivity.

Comparative Reactivity Studies

To fully understand the chemical behavior of 2-(4-nitrophenyl)cyclopentanone, it is useful to compare its reactivity to that of related compounds.

| Compound | Key Structural Feature | Influence on Reactivity |

| Cyclopentanone | Unsubstituted cyclic ketone | Baseline reactivity for comparison. |

| 2-Phenylcyclopentanone | Phenyl group at the α-position | The phenyl group is less electron-withdrawing than the 4-nitrophenyl group, leading to a less acidic α-proton. |

| 2-(4-Methoxyphenyl)cyclopentanone | Methoxy (B1213986) group on the phenyl ring | The methoxy group is electron-donating, which would decrease the acidity of the α-proton compared to both 2-phenylcyclopentanone and 2-(4-nitrophenyl)cyclopentanone. |

| 2,4,4-Trimethylcyclopentanone | Alkyl substituents | Alkyl groups are electron-donating and provide steric hindrance, which can affect the accessibility of the carbonyl group and the α-protons. orgsyn.org |

Kinetic studies on the aminolysis of esters with varying substituents on the benzoyl ring, such as 4-nitrophenyl X-substituted-2-methylbenzoates, have shown that electron-donating groups can stabilize the substrate through resonance interactions. koreascience.kr Conversely, electron-withdrawing groups like the nitro group generally increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. researchgate.net This principle can be extended to the reactivity of the cyclopentanone carbonyl in 2-(4-nitrophenyl)cyclopentanone, suggesting it would be more reactive towards nucleophiles than its non-nitrated counterpart.

Cyclopentanone vs. Cyclohexanone (B45756) Ring Systems in Catalytic Systems

The reactivity of cyclic ketones is profoundly influenced by the inherent strain within their ring structures, a concept often referred to as "I-strain" (internal strain). This strain arises from the deviation of bond angles from the ideal tetrahedral (sp³) or trigonal planar (sp²) geometries and torsional strain from eclipsed C-H bonds. Cyclopentanone and cyclohexanone ring systems exhibit distinct differences in this regard, leading to significant variations in their chemical behavior, particularly in reactions that involve a change in the hybridization of the carbonyl carbon from sp² to sp³.

In its ground state, the carbonyl carbon of cyclopentanone is sp² hybridized with an ideal bond angle of 120°. The cyclopentane (B165970) ring is puckered into an "envelope" conformation to relieve some torsional strain, but it still possesses considerable angle and torsional strain. pearson.com In contrast, the cyclohexanone ring exists in a stable, strain-free chair conformation. brainly.in

During many catalytic reactions, such as nucleophilic addition or enolization, the carbonyl carbon undergoes rehybridization from sp² to a tetrahedral sp³ intermediate or transition state.

For Cyclohexanone: The transition from a strain-free sp²-hybridized carbon in a chair conformation to an sp³-hybridized carbon introduces significant torsional and steric strain. The resulting tetrahedral intermediate suffers from increased eclipsing interactions between adjacent hydrogens. Therefore, reactions that involve this change are generally less favorable for cyclohexanone as they lead to a more strained state. brainly.in

For Cyclopentanone: The five-membered ring already possesses significant eclipsing strain in the sp² ground state. The transition to an sp³-hybridized tetrahedral intermediate can actually relieve some of this pre-existing torsional strain, as the bond angles move closer to the ideal 109.5° of the puckered ring. brainly.in This relief of I-strain makes the transition state more accessible and accelerates reactions involving nucleophilic attack at the carbonyl carbon.

This fundamental difference in reactivity is demonstrated in various reactions. For instance, studies on the oxidation of cycloalkanones by Cerium(IV) have provided quantitative data on their relative reactivities. Although the mechanism involves the enol form, the initial enolization step is often rate-limiting and reflects the ring's inherent reactivity.

| Cyclic Ketone | Relative Rate of Oxidation by Ce(IV) |

|---|---|

| Cyclopentanone | 1.00 |

| Cyclohexanone | 9.52 |

| Cycloheptanone (B156872) | 1.00 |

| Cyclooctanone | 4.76 |

Data adapted from a kinetic study on the oxidation of cycloalkanones. niscpr.res.in The higher reactivity of cyclohexanone in this specific oxidation reaction, which proceeds through the enol, is contrary to the general trend for nucleophilic addition at the carbonyl carbon. This highlights that the specific mechanism (enolate formation vs. direct carbonyl attack) is critical. For reactions involving attack at the α-carbon, the greater stability of the double bond in the cyclohexene-like enol intermediate makes cyclohexanone more reactive in those specific pathways. niscpr.res.in

In the context of Cyclopentanone, 2-(4-nitrophenyl)- , we can infer that catalytic reactions proceeding via nucleophilic attack on the carbonyl carbon would be favored compared to its analogous cyclohexanone counterpart due to the relief of I-strain in the five-membered ring. However, for reactions proceeding via an enol or enolate intermediate, the reactivity trend might be reversed depending on the stability of the endocyclic double bond formed.

Analysis of Electronic and Steric Effects on Reaction Efficiency and Product Distribution

The 2-(4-nitrophenyl) substituent exerts powerful electronic and steric effects that significantly modulate the reactivity of the cyclopentanone ring.

Electronic Effects:

The 4-nitrophenyl group is strongly electron-withdrawing due to the combined influence of two effects:

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma bond framework of the phenyl ring and the C-C bond connecting to the cyclopentanone ring.

Mesomeric or Resonance Effect (-M): The nitro group can withdraw electron density from the phenyl ring via resonance. This effect is particularly strong from the para position, creating a significant partial positive charge on the carbon atom attached to the cyclopentanone ring.

These electron-withdrawing effects have several consequences for reactivity:

Increased Acidity of α-Hydrogen: The primary effect is a significant increase in the acidity of the hydrogen atom at the C-2 position (the methine proton). The strong -I and -M effects of the 4-nitrophenyl group stabilize the resulting enolate anion, making its formation more favorable under basic conditions. This facilitates reactions that proceed through an enolate intermediate, such as aldol (B89426) condensations and α-alkylations.

Influence on Carbonyl Electrophilicity: While the primary electronic effect is at the α-carbon, the inductive withdrawal can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted cyclopentanone. ncert.nic.in

The influence of such substituents on reaction rates can be quantified using the Hammett equation , log(k/k₀) = σρ, where σ (sigma) is the substituent constant and ρ (rho) is the reaction constant. wikipedia.org The 4-nitro group has a large positive σ value (σₚ = +0.78), indicating its strong electron-withdrawing nature. For reactions where a negative charge develops in the transition state (like enolate formation), a positive ρ value is observed, and the rate is significantly accelerated by the nitro group. libretexts.org

Steric Effects:

The 2-(4-nitrophenyl) group introduces considerable steric bulk at the α-position of the cyclopentanone ring. This steric hindrance has a profound impact on reaction efficiency and product distribution:

Hindrance to Carbonyl Attack: The bulky aryl group can partially shield one face of the carbonyl group, directing incoming nucleophiles to attack from the less hindered face. This can lead to diastereoselectivity in addition reactions.

Influence on Enolate Formation and Reaction: While electronic effects favor the formation of the C-2 enolate, the steric bulk of the aryl group can influence its subsequent reactions. Attack by a bulky electrophile at the enolate may be slowed down. Furthermore, in cases where enolization can occur towards either C-2 or C-5, the steric hindrance at C-2 may kinetically favor the formation of the less substituted C-5 enolate under certain conditions (kinetic vs. thermodynamic control).

Control of Product Distribution: In reactions like palladium-catalyzed α-arylation, the presence of one bulky substituent can prevent subsequent reactions, allowing for selective mono-arylation over diarylation. niscpr.res.in

| Factor | Effect on Cyclopentanone, 2-(4-nitrophenyl)- | Predicted Outcome |

|---|---|---|

| Ring Strain (I-Strain) | Relief of torsional strain upon sp² → sp³ transition at the carbonyl carbon. | Increased reactivity towards nucleophilic addition at the C=O compared to a cyclohexanone analog. |

| Electronic Effect (-I, -M) | Strongly electron-withdrawing 4-nitrophenyl group. | Increased acidity of the C-2 proton, favoring enolate formation. |

| Steric Effect | Bulky 2-aryl substituent. | Hinders approach to the carbonyl and C-2 position, potentially leading to stereoselectivity and regioselectivity. |

Derivatization and Analogue Chemistry of Cyclopentanone, 2 4 Nitrophenyl

Synthesis of Structurally Modified Analogues

The core structure of 2-(4-nitrophenyl)-cyclopentanone serves as a foundational template for chemical modifications. These modifications primarily involve altering the cyclic ketone, creating derivatives inspired by natural products, and constructing various heterocyclic systems.

Cyclic Ketone Analogues (e.g., Cyclohexanone (B45756), Cycloheptanone (B156872) Derivatives)

The five-membered cyclopentanone (B42830) ring can be expanded to create analogues with larger cycloalkanone frameworks, such as cyclohexanone and cycloheptanone. These modifications alter the steric and electronic properties of the molecule.

The synthesis of these analogues typically involves the reaction of a larger cyclic ketone with a suitable precursor to introduce the 4-nitrophenyl group. For instance, the aldol (B89426) condensation of cyclohexanone with 4-nitrobenzaldehyde (B150856) can yield 2-(hydroxy(4-nitrophenyl)methyl)cyclohexanone. nih.gov This approach is analogous to the synthesis of the parent cyclopentanone compound.

Furthermore, these cyclic ketone analogues are valuable intermediates for synthesizing more complex fused heterocyclic systems. A general and efficient method involves a three-component ring transformation of a dinitropyridone with a cyclic ketone (such as cyclopentanone, cyclohexanone, or cycloheptanone) and ammonia. nih.gov This reaction produces nitropyridines fused to the respective cycloalkane ring. For example, reacting cyclohexanone under these conditions yields cyclohexa[b]pyridines, while cycloheptanone yields cyclohepta[b]pyridines. nih.govnih.gov This demonstrates that the 2-(4-nitrophenyl)cycloalkanone core can be incorporated into polycyclic structures.

Table 1: Synthesis of Fused Nitropyridines from Cyclic Ketones

| Starting Ketone | Reagents | Product Type |

|---|---|---|

| Cyclopentanone | Dinitropyridone, Ammonia | Cyclopenta[b]pyridine |

| Cyclohexanone | Dinitropyridone, Ammonia | Cyclohexa[b]pyridine |

| Cycloheptanone | Dinitropyridone, Ammonia | Cyclohepta[b]pyridine |

This table illustrates the versatility of different cyclic ketones in the synthesis of fused pyridine (B92270) systems. nih.gov

Curcuminoid-Inspired Derivatives

Curcuminoids, the active compounds in turmeric, are known for their diarylheptanoid structure. mdpi.comnih.gov Analogues inspired by curcumin (B1669340) can be synthesized using a cyclopentanone core to replace the central portion of the heptanoid chain. This creates more rigid, cyclic curcuminoid structures.

The synthesis is typically achieved through a double aldol condensation reaction. Cyclopentanone is reacted with two equivalents of a substituted aromatic aldehyde in the presence of a base. ui.ac.idresearchgate.net To create a derivative related to 2-(4-nitrophenyl)-cyclopentanone, one could theoretically use a two-step process involving an initial reaction with 4-nitrobenzaldehyde followed by another aldehyde, or a direct reaction of cyclopentanone with 4-nitrobenzaldehyde. A common synthesis involves reacting cyclopentanone with two equivalents of an aromatic aldehyde, such as 4-hydroxybenzaldehyde, in the presence of barium hydroxide (B78521) to yield 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone. ui.ac.idresearchgate.net This method produces symmetrical diarylidene cyclopentanone derivatives with high yields. ui.ac.id

Table 2: Examples of Synthesized Cyclopentanone-Based Curcumin Analogues

| Ketone | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| Cyclopentanone | Benzaldehyde | 2,5-Dibenzylidene-cyclopentanone | 99 |

| Cyclopentanone | 4-Hydroxybenzaldehyde | 2,5-Bis-(4-hydroxy-benzylidene)-cyclopentanone | 90 |

| Cyclopentanone | 4-(Dimethylamino)benzaldehyde | 2,5-Bis-(4-dimethylamino-benzylidene)-cyclopentanone | 63 |

Data sourced from studies on the synthesis of cyclopentanone analogues of curcumin. ui.ac.idresearchgate.net

Pyran, Pyridine, and Thiophene (B33073) Derivatives

The reactive methylene (B1212753) group of the cyclopentanone ring, adjacent to the carbonyl, allows for the construction of various fused heterocyclic systems, including pyrans, pyridines, and thiophenes. researchgate.netscirp.orgoalib.com

Pyran Derivatives: Fused pyran rings can be synthesized from 2-(4-nitrobenzylidene)cyclopentanone, a direct precursor derived from the parent compound. This precursor undergoes reaction with malononitrile (B47326) in the presence of a base like triethylamine (B128534) to yield 2-amino-4-(4-nitrophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile. scirp.org This multicomponent reaction provides a straightforward route to functionalized pyran systems.

Pyridine Derivatives: Similarly, pyridine derivatives can be formed. The reaction of 2-(4-nitrobenzylidene)cyclopentanone with ethyl 2-cyanoacetate and ammonium (B1175870) acetate (B1210297) under reflux conditions results in the formation of a fused pyridine ring system. scirp.org The Hantzsch synthesis is another classical method for pyridine formation, involving the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, which can be adapted to create highly substituted pyridines. scribd.com

Thiophene Derivatives: The synthesis of fused thiophene derivatives can be achieved through the Gewald thiophene synthesis. scirp.org This reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. impactfactor.org For example, 2-(4-methylbenzylidene)cyclopentanone reacts with elemental sulfur and ethyl 2-cyanoacetate to form a tetrahydrobenzo[b]thiophene derivative. scirp.org This methodology is applicable for the synthesis of the corresponding 4-nitrophenyl analogue.

Table 3: Heterocyclic Derivatives from 2-Arylidenecyclopentanones

| Heterocycle | Key Reagents for Cyclization | Resulting Core Structure |

|---|---|---|

| Pyran | Malononitrile, Base | Tetrahydrocyclopenta[b]pyran |

| Pyridine | Ethyl 2-cyanoacetate, Ammonium Acetate | Tetrahydrocyclopenta[b]pyridine |

| Thiophene | Elemental Sulfur, Activated Nitrile, Base | Tetrahydrobenzo[b]thiophene |

This table summarizes reagents used to synthesize different heterocyclic systems from cyclopentanone-derived precursors. scirp.org

Spiro Heterocyclic Compounds Incorporating Cyclopentanone Moieties

Spiro compounds contain two rings connected by a single common atom. The carbonyl group of cyclopentanone is an ideal functional group for creating spiro-fused heterocyclic systems. These syntheses often involve condensation or cycloaddition reactions.

A general approach involves the reaction of the ketone with bifunctional reagents. For example, the synthesis of spiropyrrolidines can be achieved from the ketone via the corresponding N-tosylhydrazone. nih.gov Another prominent example is the synthesis of spiro[cyclopenta[1,2-b:5,4-b′]dithiophene-4,9′-fluorenes] (SDTF), which are heterocyclic analogues of spirobifluorene, starting from thiophene-based precursors that ultimately form a spiro-cyclopentanone intermediate. google.com These reactions highlight the utility of the cyclopentanone moiety as a linchpin for constructing complex, three-dimensional spiro architectures.

Cyclopenta[b]quinoline-1,8-dione Derivatives

The cyclopentanone framework is a key building block for the synthesis of cyclopenta[b]quinoline-1,8-dione derivatives. These polycyclic compounds are typically synthesized through a multicomponent condensation reaction. nih.govnih.govresearchgate.net

The common synthetic route involves the molecular condensation of three components: a 3-imino cyclopentanone, a corresponding aldehyde, and cyclohexane-1,3-dione. nih.gov By using 4-nitrobenzaldehyde as the aldehyde component, the 4-nitrophenyl group can be incorporated into the final quinoline (B57606) structure. The resulting hexahydro-4H-cyclopenta[b]quinoline-1,8-dione derivatives can be further oxidized to yield their tetrahydro analogues. nih.gov An alternative efficient method involves an intramolecular cyclopropanation of a quinoline-diazoacetoacetate adduct, which provides another pathway to the core cyclopenta[b]quinoline skeleton. doi.org

Ring-Cleaved Pleuromutilin (B8085454) Derivatives Based on Cyclopentanone

Pleuromutilin is a diterpene antibiotic with a complex polycyclic structure. Researchers have designed and synthesized novel derivatives by cleaving one of the rings of the natural product and incorporating a cyclopentanone moiety. These "ring-cleaved" pleuromutilin derivatives possess a [5.3.1] bicyclic core structure. nih.gov The synthesis of these analogues demonstrates a sophisticated application of the cyclopentanone scaffold in medicinal chemistry to mimic portions of a complex natural product, aiming to create new compounds with potential biological activity. nih.gov

Inability to Generate Article on "Cyclopentanone, 2-(4-nitrophenyl)-" Derivatives

Following a comprehensive and multi-faceted search of available scientific literature, it has been determined that there is a significant lack of specific research data required to generate the requested article on the derivatization and analogue chemistry of "Cyclopentanone, 2-(4-nitrophenyl)-". The core of the proposed article was to focus on chalcone (B49325) derivatives featuring this specific nitrophenyl and cyclopentanone unit, along with their structure-reactivity and structure-function relationships.

Consequently, the foundational information needed to construct the sections on "Chalcone Derivatives Featuring Nitrophenyl and Cyclopentanone Units" and "Structure-Reactivity and Structure-Function Relationships in Derivatives" with the required scientific accuracy and detailed research findings is not available. Proceeding with the generation of the article would necessitate speculation and the creation of hypothetical content, which would not adhere to the principles of scientific accuracy and reliance on established research.

Therefore, we are unable to fulfill the request to generate an article on this specific topic as outlined. Further research in the primary chemical literature would be required to synthesize and characterize these compounds and to evaluate their chemical and biological properties before such an article could be written.

Computational and Theoretical Chemistry Investigations of Cyclopentanone, 2 4 Nitrophenyl

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern chemical research, allowing for the precise determination of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. mdpi.com It is a workhorse in computational chemistry for optimizing molecular geometries and predicting reactivity.

For Cyclopentanone (B42830), 2-(4-nitrophenyl)-, a DFT study would begin with the optimization of its geometry to determine the most stable three-dimensional conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the properties of molecules in their excited states. benasque.orgarxiv.org It is a primary tool for predicting and interpreting UV-Visible absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (a measure of the transition probability).

A TD-DFT analysis of Cyclopentanone, 2-(4-nitrophenyl)- would predict its electronic absorption spectrum, identifying the wavelengths at which the molecule absorbs light. These absorptions correspond to the promotion of an electron from an occupied orbital to an unoccupied orbital. Key transitions would likely involve the non-bonding electrons (n) on the carbonyl oxygen and the π-electrons of the aromatic ring and nitro group. Expected transitions include n→π* and π→π*. The calculations can reveal whether these transitions have charge-transfer character, for instance, from the phenyl ring (donor) to the nitro group (acceptor). Such computational approaches are vital for understanding the photochemistry of molecules. mdpi.com

Table 1: Hypothetical TD-DFT Results for Cyclopentanone, 2-(4-nitrophenyl)- This table presents exemplary data that would be obtained from a TD-DFT calculation to illustrate the type of information generated.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.85 | 322 | 0.015 | n → π |

| S₀ → S₂ | 4.42 | 280 | 0.550 | π → π |

| S₀ → S₃ | 4.98 | 249 | 0.210 | π → π* (Charge Transfer) |

HOMO-LUMO Energy Gap Analysis and Orbital Interactions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. reddit.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For Cyclopentanone, 2-(4-nitrophenyl)-, the HOMO is expected to be localized primarily on the electron-rich nitrophenyl ring, while the LUMO would likely be centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer. The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. An analysis of the HOMO-LUMO gap would provide a quantitative measure of the molecule's excitability and its ability to participate in chemical reactions. A low energy gap would suggest that the molecule can be easily excited, potentially leading to enhanced reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

In an MEP map of Cyclopentanone, 2-(4-nitrophenyl)-, the most negative regions (red/yellow) would be concentrated around the oxygen atoms of the carbonyl and nitro groups, due to the high electronegativity of oxygen. mdpi.com These sites would be the primary targets for protons or other electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the cyclopentanone ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.

Prediction of Thermodynamic Parameters and Reaction Energetics

Quantum chemical calculations can accurately predict key thermodynamic parameters, providing insight into the stability and energetics of a molecule. Standard thermodynamic properties such as the heat of formation (ΔH_f), entropy (S), and Gibbs free energy of formation (ΔG_f) can be computed.

Table 2: Hypothetical Thermodynamic Parameters for Cyclopentanone, 2-(4-nitrophenyl)- at 298.15 K This table shows examples of thermodynamic data that can be generated via computational methods.

| Parameter | Value | Unit |

| Enthalpy (H) | -150.5 | kcal/mol |

| Gibbs Free Energy (G) | -115.2 | kcal/mol |

| Entropy (S) | 88.7 | cal/mol·K |

Molecular Modeling and Dynamics

While quantum calculations focus on the static, minimum-energy state of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior over time. Molecular Dynamics (MD) simulations track the motions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. researchgate.net

An MD simulation of Cyclopentanone, 2-(4-nitrophenyl)- could provide valuable insights into its conformational flexibility. For instance, it could model the rotation of the 4-nitrophenyl group relative to the cyclopentanone ring and identify the most populated conformations in a given solvent. MD simulations are also crucial for studying intermolecular interactions. By simulating the molecule in a solvent like water or an organic solvent, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. This information is critical for understanding how the molecule behaves in a realistic chemical environment and how it might interact with other molecules, such as a biological receptor or a catalyst. The results can be used to calculate binding free energies, which quantify the strength of interaction between the molecule and a binding partner. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting ligand-target interactions at a molecular level.

In a typical molecular docking study involving a ligand such as Cyclopentanone, 2-(4-nitrophenyl)-, the first step would be the preparation of both the ligand and the target receptor, which is often a protein. The three-dimensional structure of the ligand would be generated and optimized to its lowest energy conformation. For the target protein, a high-resolution crystal structure would be obtained from a repository like the Protein Data Bank (PDB).

The docking process itself involves a scoring function that evaluates the "goodness" of a particular pose (orientation and conformation) of the ligand within the active site of the receptor. These scoring functions estimate the binding affinity, or the strength of the interaction, between the ligand and the target. The results of a molecular docking simulation would typically be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Molecular Docking Results for Cyclopentanone, 2-(4-nitrophenyl)- with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | TYR 123, LEU 45, ASN 89 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | ARG 120, SER 353, VAL 523 | Hydrogen Bond, Pi-Alkyl |

| Aldose Reductase | -8.2 | HIS 110, TRP 20, TYR 48 | Hydrogen Bond, Pi-Pi Stacking |

This table is illustrative and not based on actual experimental data for Cyclopentanone, 2-(4-nitrophenyl)-.

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For Cyclopentanone, 2-(4-nitrophenyl)-, an MD simulation would reveal how the molecule behaves in a particular environment, such as in a solvent or bound to a receptor.

The simulation begins with an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated using a force field, and Newton's laws of motion are used to propagate the system forward in time by a small time step. This process is repeated for millions of steps, generating a trajectory that describes the motion of the atoms over time.

Analysis of this trajectory can provide insights into the conformational flexibility of the cyclopentanone ring and the orientation of the 4-nitrophenyl group. It can also be used to assess the stability of a ligand-receptor complex obtained from molecular docking. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to quantify the stability of the system.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for Cyclopentanone, 2-(4-nitrophenyl)-

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the simulation was run for. |

| Force Field | AMBER | The set of equations and parameters used to describe the energy of the system. |

| Temperature | 300 K | The temperature at which the simulation was performed. |

| Pressure | 1 atm | The pressure at which the simulation was performed. |

| Solvent | Water | The solvent in which the molecule was simulated. |

This table is illustrative and not based on actual experimental data for Cyclopentanone, 2-(4-nitrophenyl)-.

Computational Prediction of Binding Modes and Affinities

The prediction of how a ligand binds to a receptor and the strength of that binding is a central goal of computational chemistry in drug design. This involves a combination of techniques, including molecular docking and more rigorous methods like free energy calculations.

Binding modes refer to the specific orientation and conformation of the ligand within the receptor's binding site. Molecular docking provides a set of plausible binding modes, which can then be further refined and validated using molecular dynamics simulations.

Binding affinity is a measure of the strength of the interaction between the ligand and the receptor. While docking scores provide a rapid estimate, more accurate calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be performed on the trajectories from MD simulations. These methods provide a more quantitative prediction of the binding free energy.

Table 3: Hypothetical Predicted Binding Affinities for Cyclopentanone, 2-(4-nitrophenyl)-

| Target Protein | Predicted Binding Free Energy (kcal/mol) | Computational Method |

| Protein Kinase X | -9.2 ± 0.5 | MM/PBSA |

| Cyclooxygenase-2 | -8.5 ± 0.7 | FEP |

| Aldose Reductase | -8.9 ± 0.6 | MM/PBSA |

This table is illustrative and not based on actual experimental data for Cyclopentanone, 2-(4-nitrophenyl)-.

Theoretical Insights into Stereoselectivity and Chirality

Cyclopentanone, 2-(4-nitrophenyl)- is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The stereochemistry of this compound is crucial as different enantiomers can have distinct biological activities.

Theoretical chemistry provides powerful tools to understand and predict the stereoselectivity of chemical reactions that produce chiral compounds. For the synthesis of Cyclopentanone, 2-(4-nitrophenyl)-, computational methods such as Density Functional Theory (DFT) can be used to model the reaction mechanism.

By calculating the energies of the transition states leading to the different enantiomers, chemists can predict which enantiomer will be preferentially formed. This information is invaluable for designing synthetic routes that yield a single, desired enantiomer. Theoretical calculations can also be used to predict the chiroptical properties, such as the circular dichroism (CD) spectrum, which can help in the experimental determination of the absolute configuration of the molecule.

Advanced Spectroscopic and Structural Characterization Methodologies for Cyclopentanone, 2 4 Nitrophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The substitution of a 4-nitrophenyl group at the second position of the cyclopentanone (B42830) ring introduces significant complexity to its NMR spectra compared to the unsubstituted parent ketone. The presence of a chiral center at the C-2 position renders the methylene (B1212753) protons on the cyclopentanone ring diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.

¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons of the 4-nitrophenyl group are expected to appear as a distinct AA'BB' system, which often simplifies to two apparent doublets due to the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are shifted downfield (expected around δ 8.2 ppm), while the protons meta to the nitro group (H-2' and H-6') appear at a slightly higher field (expected around δ 7.5 ppm).

The proton at the C-2 position (the methine proton) is coupled to the adjacent methylene protons at C-3 and C-5 and would appear as a multiplet. The remaining methylene protons of the cyclopentanone ring (at C-3, C-4, and C-5) would resonate as complex multiplets in the upfield region (typically δ 1.5-3.0 ppm). For unsubstituted cyclopentanone, the protons resonate as two triplets, but this simplicity is lost upon substitution. reddit.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. The carbonyl carbon (C=O) of the cyclopentanone ring is expected to be the most downfield signal in the aliphatic region, typically appearing around δ 215-220 ppm. chemicalbook.comchemicalbook.com The carbon atoms of the 4-nitrophenyl ring will have characteristic shifts: the carbon bearing the nitro group (C-4') will be significantly downfield, while the carbon attached to the cyclopentanone ring (C-1') will also be downfield. The aromatic carbons ortho and meta to the nitro group will have distinct signals. nih.govoc-praktikum.de The five carbons of the cyclopentanone ring will also be distinct, with the substituted C-2 appearing as a methine signal and the others as methylene signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclopentanone, 2-(4-nitrophenyl)-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~218 |

| C-2 (CH) | Multiplet, ~3.5-3.8 | ~50 |

| C-3 (CH₂) | Multiplet, ~1.9-2.2 | ~30 |

| C-4 (CH₂) | Multiplet, ~1.7-2.0 | ~25 |

| C-5 (CH₂) | Multiplet, ~2.3-2.6 | ~38 |

| C-1' | - | ~148 |

| C-2', C-6' | Doublet, ~7.5 | ~128 |

| C-3', C-5' | Doublet, ~8.2 | ~124 |

| C-4' | - | ~147 |

Note: These are estimated values based on data for cyclopentanone, nitrophenyl derivatives, and general substituent effects. Actual experimental values may vary.

Investigating Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR chemical shifts. For Cyclopentanone, 2-(4-nitrophenyl)-, changing the solvent from a non-polar one (like CCl₄ or CDCl₃) to a polar aprotic one (like DMSO-d₆) or a polar protic one (like CD₃OD) is expected to induce shifts in the proton and carbon signals.

Polar solvents can interact with the polar C=O and NO₂ groups through dipole-dipole interactions. Protic solvents can form hydrogen bonds with the carbonyl oxygen. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts due to their magnetic anisotropy, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). These solvents tend to form weak complexes with the solute, causing protons in different regions of the molecule to experience shielding or deshielding effects depending on their orientation relative to the aromatic ring current. For instance, protons located above the plane of the benzene (B151609) ring will be shielded (shifted upfield), while those on the side will be deshielded (shifted downfield). This effect can be a powerful tool for resolving overlapping signals and confirming structural assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, which have characteristic vibrational frequencies.

Infrared (IR) Spectroscopy and Fermi Resonance Studies

The IR spectrum of Cyclopentanone, 2-(4-nitrophenyl)- is dominated by absorptions from its key functional groups. The most prominent bands are expected for the carbonyl (C=O) and nitro (NO₂) groups. The C=O stretching vibration in five-membered rings like cyclopentanone typically appears at a higher frequency than in six-membered rings or acyclic ketones, usually around 1740-1750 cm⁻¹. nist.govchemicalbook.com

A notable feature of the cyclopentanone carbonyl stretch is its tendency to exhibit Fermi resonance . This occurs when a fundamental vibrational mode (like the C=O stretch) has nearly the same energy as an overtone or combination band of another vibration. This interaction leads to a splitting of the single expected band into a doublet of two bands with comparable intensities. The exact position and separation of these bands can be sensitive to the solvent environment. nih.gov

The 4-nitrophenyl group will give rise to several characteristic bands:

Asymmetric NO₂ stretch: A strong band typically found between 1500 and 1560 cm⁻¹. nih.govchemicalbook.com

Symmetric NO₂ stretch: A strong band typically found between 1300 and 1370 cm⁻¹. nih.govchemicalbook.com

Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically observed around 850 cm⁻¹.

Table 2: Predicted Principal Infrared (IR) Absorption Bands for Cyclopentanone, 2-(4-nitrophenyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch | ~1750 and ~1725 | Strong | Doublet due to Fermi Resonance |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak | Multiple bands possible |

| NO₂ Asymmetric Stretch | 1560 - 1500 | Strong | |

| NO₂ Symmetric Stretch | 1370 - 1300 | Strong | |

| C-N Stretch | ~850 | Medium |

Raman Scattering Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations often produce strong Raman signals but weak or absent IR bands.

For Cyclopentanone, 2-(4-nitrophenyl)-, the symmetric stretch of the nitro group (around 1350 cm⁻¹) is expected to be a particularly intense band in the Raman spectrum. researchgate.netchemicalbook.com The breathing modes of the aromatic ring, which involve a symmetric expansion and contraction, also typically give strong Raman signals. The carbonyl stretch is also Raman active. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible absorption) provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones.

The parent cyclopentanone exhibits a weak n→π* transition at around 280-300 nm. nist.gov However, in Cyclopentanone, 2-(4-nitrophenyl)-, the electronic spectrum is expected to be dominated by the powerful chromophore of the 4-nitrophenyl group. This group typically shows a strong π→π* transition at a much longer wavelength, often around 260-280 nm, due to the extended conjugation between the aromatic ring and the nitro group. researchgate.netresearchgate.net This intense absorption would likely obscure the much weaker n→π* transition of the carbonyl group.

Regarding emission spectroscopy (fluorescence), compounds containing a nitroaromatic group are often non-fluorescent or exhibit very weak fluorescence. The nitro group is known to be an "electron sink" that promotes efficient intersystem crossing from the excited singlet state to the triplet state, followed by non-radiative decay. This process effectively quenches potential fluorescence. Therefore, Cyclopentanone, 2-(4-nitrophenyl)- is not expected to be a fluorescent compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of Cyclopentanone, 2-(4-nitrophenyl)- is dictated by the chromophores present in its structure: the cyclopentanone carbonyl group and the 4-nitrophenyl moiety. The interaction of UV-visible light with the molecule induces the promotion of electrons from lower energy ground states to higher energy excited states. youtube.com

Two primary types of electronic transitions are expected for this compound:

n → π* (n-to-pi-star) Transition: This is a lower-energy transition associated with the promotion of a non-bonding electron (n) from the lone pair of the carbonyl oxygen atom to an antibonding π* orbital of the C=O double bond. youtube.commcmaster.ca For the parent cyclopentanone molecule, this transition is well-identified. mcmaster.ca In unsaturated aldehydes and ketones, these transitions are typically weak, with molar extinction coefficient (ε) values often less than 100. youtube.com

π → π* (pi-to-pi-star) Transition: These are higher-energy, high-intensity transitions that involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In Cyclopentanone, 2-(4-nitrophenyl)-, these transitions are primarily associated with the aromatic system of the 4-nitrophenyl group.

Intramolecular Charge Transfer (ICT) Transition: The molecule features an electron-donating group (the cyclopentanone ring, albeit a weak one) and a potent electron-accepting group (the 4-nitrophenyl moiety). This "push-pull" arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the donor part to the acceptor part of the molecule. This ICT transition often dominates the spectrum, appearing as a strong, broad absorption band. rsc.org

The combination of these features results in a complex UV-Visible spectrum that provides a fingerprint of the molecule's electronic structure.

Photophysical Properties and Solvatochromic Behavior

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—upon a change in solvent polarity. nih.gov For push-pull molecules like Cyclopentanone, 2-(4-nitrophenyl)-, this phenomenon is particularly pronounced and informative.

The photophysical behavior is dominated by the Intramolecular Charge Transfer (ICT) character. rsc.org When the molecule absorbs light, it transitions to an excited state that is significantly more polar than its ground state due to the shift in electron density. The effect of solvent polarity on this process is predictable:

Bathochromic Shift (Red Shift): In moving from non-polar to polar solvents, the absorption maximum (λmax) typically shifts to longer wavelengths (a bathochromic shift). rsc.org This occurs because polar solvent molecules can better stabilize the highly polar excited state than the less polar ground state, thus lowering the energy gap for the electronic transition. nih.gov

This behavior can be systematically studied across a range of solvents with varying polarities. The correlation of the absorption maximum with solvent polarity scales, such as the Reichardt (ETN), Kamlet-Abraham-Taft (KAT), or Catalán parameters, can provide quantitative insight into the specific and non-specific solute-solvent interactions at play. nih.gov The Catalán solvent dipolarity/polarizability parameters, in particular, are often found to have a significant role in the solvatochromic behavior of similar compounds. nih.gov

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) (Hypothetical) |

| n-Hexane | 31.0 | 320 |

| Toluene | 33.9 | 328 |

| Dichloromethane | 40.7 | 345 |

| Acetone | 42.2 | 355 |

| Acetonitrile | 45.6 | 360 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 365 |

This interactive table presents hypothetical data illustrating the expected bathochromic shift for Cyclopentanone, 2-(4-nitrophenyl)- in solvents of increasing polarity, based on the behavior of analogous push-pull compounds. rsc.orgnih.gov

Determination of Ground and Excited State Dipole Moments

The significant change in electronic distribution between the ground and excited states, characteristic of an ICT process, results in a large difference between the ground state dipole moment (μg) and the excited state dipole moment (μe). rsc.org The solvatochromic data obtained from UV-Visible spectroscopy provides a powerful experimental method for quantifying these values.

Several theoretical models relate the spectral shifts to the dipole moments and the dielectric properties of the solvents. The most common approaches include:

Lippert-Mataga Equation: This model correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, allowing for the estimation of the change in dipole moment upon excitation (Δμ = μe - μg). rsc.org

Bilot-Kawski and Bakhshiev Equations: These are variations and extensions of the Lippert-Mataga model that also consider the solvent's refractive index and can be used to independently determine both μg and μe. rsc.org

For Cyclopentanone, 2-(4-nitrophenyl)-, it is expected that the excited state dipole moment (μe) would be substantially larger than the ground state dipole moment (μg), confirming the charge-transfer nature of the excited state. rsc.orgresearchgate.net Experimental determination via electronic Stark spectroscopy on similar molecules has also proven effective in precisely measuring these values. nih.gov

| Property | Symbol | Expected Value (Debye) | Method of Determination |

| Ground State Dipole Moment | μg | ~3-5 D | Solvatochromic analysis (e.g., Bilot-Kawski) |

| Excited State Dipole Moment | μe | > 10 D | Solvatochromic analysis (e.g., Lippert-Mataga) |

| Change in Dipole Moment | Δμ | > 5 D | Solvatochromic analysis |

This table provides expected ranges for the dipole moments of Cyclopentanone, 2-(4-nitrophenyl)-, based on studies of analogous compounds. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Precise Molecular Geometries

By irradiating a single crystal of Cyclopentanone, 2-(4-nitrophenyl)- with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all non-hydrogen atoms can be determined with high precision. uchicago.edunih.gov

This analysis yields fundamental structural data, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion (Dihedral) Angles: The angles describing the rotation around a chemical bond.

Unit Cell Parameters: The dimensions of the repeating crystalline lattice.

Space Group: The description of the crystal's symmetry elements. nih.gov

This information provides an unambiguous depiction of the molecule's geometry in the solid state, free from the averaging effects seen in solution-phase measurements.

Analysis of Conformational Isomers and Substituent Orientations

The data from single-crystal X-ray diffraction is crucial for understanding the molecule's conformation. wikipedia.org For Cyclopentanone, 2-(4-nitrophenyl)-, the analysis would focus on two key areas:

Cyclopentanone Ring Conformation: The five-membered cyclopentanone ring is not planar. It typically adopts either an "envelope" conformation, where one atom is out of the plane of the other four, or a "twist" conformation, where two atoms are displaced on opposite sides of the plane. The crystallographic data would precisely define this conformation. mcmaster.ca

Substituent Orientation: The analysis reveals the dihedral angle between the plane of the cyclopentanone ring and the plane of the 4-nitrophenyl ring. This orientation is a balance between electronic effects (favoring planarity for maximum π-orbital overlap) and steric hindrance (repulsion between atoms on the two rings). In similar structures, slight twists are often observed to relieve steric strain. nih.gov

These structural details are vital for interpreting the compound's chemical reactivity and for validating the results of theoretical calculations.

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox properties of a molecule by measuring the current response to a changing applied potential. rsc.org For Cyclopentanone, 2-(4-nitrophenyl)-, the primary electroactive center is the nitro (NO₂) group.

A typical cyclic voltammogram would be recorded by scanning the potential at a glassy carbon electrode in a suitable solvent containing the compound and a supporting electrolyte. researchgate.net The key expected feature is the reduction of the nitro group. This process is generally irreversible and occurs in multiple steps:

First Reduction Wave: The most prominent feature would be a well-defined cathodic (reduction) peak corresponding to the one-electron reduction of the nitro group to a nitro radical anion (NO₂⁻).

Further Reduction: Depending on the solvent (particularly the presence of proton sources) and the potential window, this radical anion can be further reduced in subsequent steps to nitroso (NO), hydroxylamine (B1172632) (NHOH), and ultimately amine (NH₂) functionalities.

The peak potential provides information about the energy required for the reduction, while the peak current can be related to the concentration of the analyte. rsc.org These studies are fundamental to understanding the molecule's electron-accepting capability and its behavior in electrochemical applications. researchgate.net

| Process | Description | Expected Potential Range (vs. Ag/AgCl) | Nature |

| Reduction 1 | R-NO₂ + e⁻ → [R-NO₂]⁻• | -0.8 V to -1.2 V | Reversible/Quasi-reversible |

| Reduction 2 | [R-NO₂]⁻• + 3e⁻ + 4H⁺ → R-NHOH + H₂O | More negative potentials | Irreversible |

This table summarizes the expected primary electrochemical reduction processes for the nitro group in Cyclopentanone, 2-(4-nitrophenyl)-, based on the behavior of related nitrophenyl compounds.

Cyclic Voltammetry Studies for Redox Behavior

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique used to investigate the redox behavior of electroactive species. researchgate.net For a compound like Cyclopentanone, 2-(4-nitrophenyl)-, CV studies are crucial for understanding the electron transfer processes associated with the nitroaromatic and ketone functionalities.

In a typical CV experiment, the potential of a working electrode is scanned linearly versus time, from a starting potential to a switching potential, and then back. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the redox reactions. nih.gov

For nitroaromatic compounds, the electrochemical reduction of the nitro group (-NO₂) is a prominent and well-studied process. researchgate.netacs.org In aqueous media, this reduction is often an irreversible, multi-electron, multi-proton process that leads to the formation of a hydroxylamine derivative (R-NHOH) and subsequently an amine (R-NH₂). acs.org The initial and most critical step is the one-electron reduction to form a nitro radical anion (R-NO₂•⁻). The stability and further reaction of this radical anion are highly dependent on the solvent and pH of the medium.